Astrophylline

Description

Overview and Historical Context in Natural Products Chemistry

Astrophylline was first identified and isolated in the late 1960s from Astrocasia phyllanthoides, a shrub belonging to the Euphorbiaceae family native to Central America. acs.org Later research also indicates its presence in the woods of Acacia catechu. chemfaces.com The initial characterization relied on spectral data, including Infrared (IR), Ultraviolet (UV), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), alongside partial degradation studies. acs.org this compound is recognized as a cis-cinnamoyl alkaloid, a structural classification that highlights its chemical features. acs.orgpageplace.de Its molecular formula is C19H26N2O, with an exact mass of 298.2045 and a molecular weight of 298.42 g/mol . genome.jp The study of natural products, such as this compound, has a long-standing history, forming the bedrock of many medicinal discoveries and contributing significantly to our understanding of organic chemistry. nih.govresearchgate.net

Significance as an Alkaloid Class Representative

This compound is firmly placed within the broad and diverse class of alkaloids. pageplace.degenome.jpnih.gov Alkaloids are a significant group of naturally occurring organic compounds characterized by the presence of at least one nitrogen atom, often within a heterocyclic ring system, and typically exhibiting marked pharmacological properties. wikipedia.orgneu.edu.trnih.gov They are generally basic and biosynthetically derived from amino acids. wikipedia.orgneu.edu.trnih.gov this compound is specifically noted as an N-cis-cinnamoyl derivative, featuring a cinnamoyl-protected amine alongside a second piperidine (B6355638) substructure. acs.orgpageplace.de The molecule presents considerable synthetic challenges due to its complex carbon skeleton, which includes unsymmetrically bridged piperidine heterocycles and multiple stereogenic centers. acs.org Key transformations employed in its synthesis, such as the chemfaces.compageplace.de-Wittig-Still rearrangement and ruthenium-catalyzed metathesis reactions, underscore its importance as a target for advancing synthetic methodologies. acs.orgnih.govresearchgate.net

Scope and Objectives of the Academic Review

Academic research concerning this compound largely centers on its total synthesis and the development of novel chemical methodologies. acs.orgchemfaces.comnih.govresearchgate.net A primary objective of these studies is to devise efficient and stereoselective synthetic routes to construct its intricate molecular architecture. acs.org This includes overcoming the challenges associated with creating the bridged bicyclic piperidine skeleton and precisely controlling the stereochemistry of its multiple chiral centers. acs.org The application of advanced catalytic reactions, such as ruthenium-catalyzed ring-closing, ring-opening, ring-closing metathesis, and the chemfaces.compageplace.de-Wittig-Still rearrangement, are central to achieving these synthetic goals. acs.orgnih.govresearchgate.net Furthermore, academic reviews in natural products research, in general, aim to disseminate high-quality original research and comprehensive analyses, fostering a deeper understanding of compounds like this compound and their chemical significance. prestieesci.com

Structure

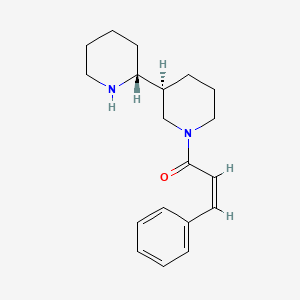

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-phenyl-1-[(3S)-3-[(2R)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,17-18,20H,4-6,9-10,13-15H2/b12-11-/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZYLQMCWHMQNP-IXTIOBCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H]2CCCN(C2)C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201172167 | |

| Record name | (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5081-53-8 | |

| Record name | (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

Astrophylline was initially identified and isolated from Astrocasia phyllanthoides, a shrub native to Central America acs.orggcprohru.ac.inepdf.pubsci-hub.sebritannica.com. This plant belongs to the Euphorbiaceae family, a vast and diverse group of flowering plants recognized for their often milky sap and cosmopolitan distribution acs.orggcprohru.ac.inepdf.pubresearchgate.netwikipedia.orgscispace.com. More recently, this compound has also been reported as being isolated from the woods of Acacia catechu chemfaces.combiocrick.com. Acacia catechu is a deciduous tree belonging to the Fabaceae family, widely used in traditional medicine, particularly in Asia mdpi.com.

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The initial isolation of this compound from its natural sources dates back to 1965 by Lloyd acs.orggcprohru.ac.in. Subsequent isolation and characterization efforts, as well as its total synthesis, have been documented in various chemical literature acs.orgresearchgate.netacs.orgresearchgate.net. For the extraction of this compound from plant material, common organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) have been employed chemfaces.combiocrick.com.

While specific, detailed protocols for the large-scale isolation of this compound are not extensively elaborated in the provided research snippets, advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for the identification and characterization of phytochemicals, including compounds like this compound wikimedia.org. Furthermore, Solid Phase Extraction (SPE) has been mentioned in contexts related to the solubility and extraction of this compound acs.org.

Table 1: Reported Botanical Sources of this compound

| Plant Species | Part Used | Family | Geographic Distribution | Notes |

| Astrocasia phyllanthoides | Shrub | Euphorbiaceae | Central America | Initial reported source acs.orggcprohru.ac.inepdf.pubsci-hub.sebritannica.com |

| Acacia catechu | Woods | Fabaceae | Asia (reported source) | Alternative reported source chemfaces.combiocrick.com |

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique in the structural analysis of Astrophylline, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework. Analysis of one-dimensional and two-dimensional NMR spectra allows for the assignment of nearly all proton and carbon signals, confirming the core bis-piperidyl skeleton linked by two macrocyclic chains. nih.gov

Key diagnostic signals in the ¹H NMR spectrum help to identify specific structural motifs. For instance, protons adjacent to nitrogen atoms in the piperidine (B6355638) rings typically appear in a distinct chemical shift range, while signals from olefinic protons confirm the presence and geometry of double bonds within the macrocyclic linkers. nih.gov The complexity of the spectra, often marked by overlapping signals due to the conformational flexibility of the piperidine rings, presents a significant challenge. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Core Structure

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Piperidine Ring | |||

| C3, C9 (Bridgehead) | ~2.5 - 3.5 (multiplet) | ~60 - 70 | Protons and carbons at the junction of the piperidine and macrocyclic rings. |

| N-adjacent CH₂ | ~2.2 - 3.0 (multiplet) | ~45 - 55 | Protons on carbons directly bonded to the nitrogen atoms. |

| Ring CH₂ | ~1.5 - 2.0 (multiplet) | ~25 - 35 | Methylene (B1212753) groups within the piperidine rings. |

| Macrocycle | |||

| Olefinic CH | ~5.0 - 6.0 (multiplet) | ~120 - 140 | Protons on the carbon-carbon double bonds within the macrocyclic chains. |

| Aliphatic CH₂ | ~1.2 - 2.5 (multiplet) | ~20 - 40 | Methylene groups forming the aliphatic chains of the macrocycles. |

Note: The chemical shifts are approximate and inferred from data on tetracyclic bis-piperidine alkaloids and general NMR correlation tables. Actual values can vary based on solvent and specific substitution patterns.

Mass Spectrometry (MS) Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the molecule's structure. The cleavage of the macrocyclic chains and fragmentation of the piperidine rings generate characteristic daughter ions. For complex alkaloids, the molecular ion is often energetically unstable and breaks into smaller, charged fragments, with the most stable fragments producing the most intense signals (base peaks). libretexts.org Analysis of these fragments helps to confirm the connectivity of the tetracyclic system.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

| [M+H]⁺ | Protonated Molecular Ion | The intact molecule with an added proton, confirming the molecular weight. |

| [M - Alkyl Chain]⁺ | Loss of a portion of the macrocyclic linker | Cleavage of C-C bonds within the aliphatic chains, a common fragmentation pathway for long-chain compounds. libretexts.org |

| Piperidine Ring Ions | Fragments containing one or both piperidine rings | Rupture of the macrocyclic rings leading to ions that retain the core heterocyclic structure. |

| [C₅H₁₀N]⁺ (m/z 84) | Substituted Piperidinyl Cation | A common fragment arising from the cleavage and rearrangement of piperidine-containing structures. |

Note: This table is illustrative, based on general fragmentation patterns of alkaloids and cyclic amines. The exact m/z values depend on the precise molecular formula of this compound.

Infrared (IR) and Ultraviolet (UV) Spectroscopy While NMR and MS provide the primary structural data, IR and UV-Vis spectroscopy offer complementary information about the functional groups present.

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, and C-N stretching vibrations from the piperidine amine groups. The absence of strong, broad peaks in the 3200-3500 cm⁻¹ region would indicate that the nitrogens are tertiary amines. specac.com

Ultraviolet-Visible Spectroscopy: The UV-Vis spectrum provides information about conjugated systems. This compound, with isolated double bonds within its macrocycles, is not expected to have strong absorptions in the visible region. Its UV spectrum would likely show absorptions at shorter wavelengths (below 230 nm), characteristic of its olefinic components. sielc.com

Determination of Absolute and Relative Stereochemistry

The synthesis and characterization of (+)-Astrophylline revealed a complex stereochemical structure. nih.gov The determination of both the relative and absolute configuration of its multiple stereocenters is a significant challenge.

The relative stereochemistry, which describes the orientation of stereocenters in relation to one another, is primarily established through NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments. NOE data reveals through-space proximity between protons, allowing for the determination of their relative positions in the three-dimensional structure. For the bis-piperidyl skeleton, a key transformation involving a mdpi.comnih.gov-Wittig-Still rearrangement was employed during synthesis to stereocontrolled generation of the desired 1,2-trans configuration in a cyclopentene (B43876) intermediate, which was crucial for establishing the final stereochemistry of the core structure. nih.gov

The determination of the absolute stereochemistry (the actual R/S configuration of each chiral center) was achieved through the total synthesis of the natural product from a starting material of known absolute configuration. The synthesis of (+)-Astrophylline began with enantiomerically pure (+)-(1R,4S)-4-hydroxycyclopent-2-enyl acetate. nih.gov By carrying this known stereochemistry through a defined sequence of reactions, the absolute configuration of the final product was unequivocally established. This approach circumvents the difficulties associated with classical methods like X-ray crystallography, which require suitable crystals that can be difficult to obtain for complex alkaloids.

Conformational Analysis Studies

The tetracyclic structure of this compound, which includes two piperidine rings fused within a macrocyclic framework, imposes significant conformational constraints. Conformational analysis aims to understand the most stable three-dimensional shapes the molecule adopts in solution.

For related bis-piperidine alkaloids, it is known that the piperidine rings can exist in various conformations, such as chair, boat, or twist-boat forms. mdpi.com However, the rigid framework of this compound likely restricts this flexibility, favoring a limited set of low-energy conformers. The conformational flexibility of the piperidine rings can lead to challenges in NMR signal resolution. mdpi.com

Computational modeling, in conjunction with experimental NMR data (like coupling constants and NOEs), is a powerful tool for studying these conformations. Molecular mechanics and density functional theory (DFT) calculations can be used to predict the relative energies of different possible conformations, identifying the most stable arrangements of the rings and their substituents. These studies are critical for understanding how the molecule's shape influences its biological activity.

Biosynthetic Pathways and Precursors

Identification of Biogenetic Precursors and Intermediates

Astrophylline is identified as an N-cis-cinnamoyl derivative, indicating that cinnamic acid is a primary precursor for the cinnamoyl portion of the molecule gcprohru.ac.inepdf.pub. The biosynthesis of the alkaloid's core structure likely involves amino acid precursors. Although direct evidence for this compound's specific amino acid precursors is scarce in the reviewed literature, related alkaloids from the Euphorbiaceae family, such as Securinega alkaloids, have been shown to incorporate tyrosine and lysine (B10760008) in their biosynthetic routes gcprohru.ac.inepdf.pub. Furthermore, phenylalanine has been implicated as a potential precursor for cinnamoyl derivatives found in marine alkaloids pageplace.de. Thus, it is proposed that this compound's biosynthesis draws upon common amino acid pools and cinnamic acid derivatives, with specific biogenetic intermediates yet to be fully identified.

| Precursor Type | Identified/Proposed Precursor | Context/Source of Information |

| Cinnamoyl Moiety | Cinnamic acid | Implied as a precursor for the N-cis-cinnamoyl group in this compound gcprohru.ac.inepdf.pub. |

| Amino Acid (related) | Tyrosine | Identified as a precursor for Securinega alkaloids (Euphorbiaceae family) gcprohru.ac.inepdf.pub. |

| Amino Acid (related) | Lysine | Identified as a precursor for Securinega alkaloids (Euphorbiaceae family) gcprohru.ac.inepdf.pub. |

| Amino Acid (related) | Phenylalanine | Identified as a potential precursor for cinnamoyl derivatives in marine alkaloids pageplace.de. |

Enzymatic and Cellular Studies on Alkaloid Formation

Detailed enzymatic and cellular studies specifically focused on the biosynthetic mechanisms of this compound formation in vivo are not extensively documented in the available research. While the general field of alkaloid biosynthesis investigates enzymes such as synthases, oxidases, and cyclases responsible for various metabolic steps, specific enzymes and cellular pathways directly involved in this compound's production from its proposed precursors remain largely uncharacterized in the reviewed literature. Consequently, there is limited information regarding the specific enzymatic machinery or cellular processes that catalyze the formation of this compound within its natural source organisms.

List of Compounds Mentioned:

this compound

Astrocasine

Securinega alkaloids

Securinine

Norsecurinine

Tunichromes

Total Synthesis Strategies and Methodological Advances

Key Carbon-Carbon Bond Forming Reactions and Rearrangements

The construction of the intricate carbon skeleton of Astrophylline hinged on several powerful and elegant chemical reactions. These key steps were instrumental in assembling the core structure and setting the required stereochemistry with precision.

A novel ruthenium-catalyzed ring-closing, ring-opening, and subsequent ring-closing metathesis (RCM-ROM-RCM) sequence served as a pivotal step in the synthesis. acs.orgnih.gov This complex transformation was employed to construct the stereochemically well-defined bis-piperidyl skeleton, which forms the core of the this compound molecule. Olefin metathesis, a reaction that involves the redistribution of alkene bonds, is a powerful tool for forming rings, particularly in complex settings. nih.govwikipedia.org The use of ruthenium-based catalysts, such as Grubbs catalysts, is common due to their tolerance of various functional groups and their effectiveness in air and moisture. nih.govwikipedia.org In this synthesis, the unique RCM-ROM-RCM cascade efficiently assembled the bicyclic amine structure from a carbocyclic olefin precursor. acs.orgnih.gov

The nih.govnih.gov-Wittig–Still rearrangement was another critical transformation in the synthetic route. acs.orgnih.gov This sigmatropic rearrangement was strategically used for the stereocontrolled generation of the 1,2-trans configuration in a key cyclopentene (B43876) intermediate. acs.orgnih.gov The Wittig-Still rearrangement is a valuable method for synthesizing homoallylic alcohols with a high degree of stereoselectivity. researchgate.netnih.govresearchgate.net The route employing this rearrangement was found to be superior to an alternative organocuprate methodology, as it proved to be a highly stereoselective synthesis that afforded the product as a single enantiomer and was compatible with large-scale operations. acs.org

Palladium-catalyzed π-allyl substitution reactions were utilized in the early stages of the synthesis to install key nitrogen-containing functional groups. acs.org Specifically, an η³-allyl-Pd(0) substitution reaction with allylamine, catalyzed by Pd(Ph₃P)₄, was used to form a protected amine intermediate. acs.org This type of reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen and carbon-carbon bonds. nih.govrsc.org While effective, the potential difficulties of performing asymmetric Pd(0) allylic substitution reactions on a large scale influenced the decision to use an enantiopure starting material instead of creating the chiral center via catalysis. acs.org

Strategic Use of Chiral Auxiliaries and Enantiopure Starting Materials

The enantioselectivity of the total synthesis was ensured by employing a chiral pool strategy, which began with an enantiopure starting material. acs.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org However, in this synthesis, the chirality was sourced from a readily available building block.

The selected starting material was (+)-(1R,4S)-4-hydroxycyclopent-2-enyl acetate . acs.orgnih.gov This compound, which can be easily prepared on a 50-gram scale from cyclopentadiene, contains the necessary stereochemical information to guide the formation of subsequent chiral centers. acs.org By starting with a molecule of known absolute configuration, the synthesis proceeds in a stereoselective manner, ultimately yielding the natural product as a single enantiomer. acs.org This approach bypasses the need for chiral resolution or asymmetric catalysis in later stages, often leading to a more efficient and practical synthesis. acs.org

Key Chiral Starting Material

| Compound Name | Role in Synthesis |

|---|

Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of complex natural products like this compound presents a significant challenge in modern organic chemistry, primarily due to the presence of multiple reactive functional groups within a single molecule. To achieve the desired chemical transformations with high selectivity, chemists employ a sophisticated approach known as protecting group strategy. jocpr.comorganic-chemistry.org This involves the temporary modification of a sensitive functional group to prevent it from participating in a reaction, thereby directing the reaction to another desired site. wikipedia.orgperlego.com After the intended transformation is complete, the protecting group is removed to restore the original functionality. wikipedia.org The success of a multi-step synthesis is often critically dependent on the judicious selection and implementation of these strategies. researchgate.net

A cornerstone of this approach is the concept of orthogonal protection . This strategy utilizes multiple protecting groups within the same molecule that can be removed under distinct and non-interfering reaction conditions. wikipedia.orgfiveable.me For instance, one group might be cleaved by acid, another by base, and a third by hydrogenolysis, allowing for the selective deprotection of one functional group while others remain shielded. wikipedia.orgneliti.com This level of control is indispensable when constructing intricate molecular architectures like that of this compound. fiveable.me

In the total synthesis of (+)-Astrophylline, the strategic use of protecting groups was paramount. acs.org The molecule's structure features two piperidine (B6355638) rings, each with a nitrogen atom (N1 and N1') that requires distinct modifications at different stages of the synthesis. This necessitated a carefully planned orthogonal protecting group strategy to differentiate between these two chemically similar sites. acs.org

The synthesis required two different protecting groups for the nitrogen atoms, as the N1' atom needed to be acylated late in the synthesis while the N1 atom was already protected. acs.org The tert-butoxycarbonyl (Boc) group was selected as the ideal choice for protecting the N1 nitrogen (PG1). Preliminary studies showed that the Boc group was compatible with the reaction conditions planned for the later stages of the synthesis and could be cleaved under specific conditions that would not affect other parts of the molecule. acs.org

For the second nitrogen atom (N1'), several protecting groups were considered. Initially, the benzyloxycarbonyl (Cbz) group was a tempting option for PG2, as it could potentially be removed simultaneously with the hydrogenation of olefin moieties elsewhere in the molecule. acs.org However, an alternative and more efficient route involved using the nosyl (Ns) group. The direct transformation of a key intermediate to the Ns-protected compound, followed by cleavage of the Ns group at a later stage, proved to be more efficient in terms of both yield and atom economy. acs.org Earlier in the synthetic exploration, the tosyl (Ts) group was also employed to protect an amine nitrogen, as other standard groups like Ns, Cbz, and Boc were found to be problematic in those specific synthetic steps. acs.org

The following interactive table summarizes the key protecting groups utilized in the strategic synthesis of this compound and related intermediates.

| Protecting Group | Abbreviation | Functional Group Protected | Conditions for Removal | Orthogonal to |

| tert-Butoxycarbonyl | Boc | Amine (N1) | Acidic media | Cbz, Ns, Ts |

| Benzyloxycarbonyl | Cbz | Amine (N1') | Hydrogenolysis | Boc |

| 2-Nitrobenzenesulfonyl | Ns | Amine (N1') | Specific nucleophiles (e.g., thiophenol) | Boc |

| p-Toluenesulfonyl | Ts | Amine | Reductive cleavage | Boc, Cbz |

The strategic deployment of these protecting groups enabled the successful, multi-step total synthesis of (+)-Astrophylline, highlighting the indispensable role of protecting group chemistry in the construction of complex bioactive molecules. acs.orgnih.gov

Synthetic Derivatives and Chemical Transformations

Exploration of Astrophylline Analogs and Derivatives through Chemical Modification

The synthesis of this compound analogs and derivatives is primarily driven by the need to understand structure-activity relationships and to potentially discover compounds with novel properties. The total synthesis of (+)-Astrophylline itself has provided a platform for exploring modifications. Key synthetic strategies have involved building the core bis-piperidyl skeleton and incorporating specific functional groups.

Key Transformations for Analog Development:

Ruthenium-Catalyzed Metathesis: A novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis of carbocyclic olefins was a crucial step, enabling the construction of the stereochemically defined bis-piperidyl skeleton chemfaces.comnih.govacs.orgresearchgate.net. This methodology is highly adaptable for generating variations of the core structure.

acs.orgresearchgate.net-Wittig-Still Rearrangement: This rearrangement was employed to stereoselectively generate the 1,2-trans configuration of cyclopentene (B43876) intermediates, which are vital for constructing this compound analogs with specific stereochemistry chemfaces.comnih.govacs.orgsci-hub.se.

Regio- and Stereoselective Functionalization of the this compound Scaffold

The intricate structure of this compound necessitates precise control over regioselectivity and stereoselectivity during chemical modifications to create targeted analogs. The synthetic routes developed have incorporated methods to ensure the correct spatial arrangement of atoms and the selective introduction of functional groups onto the scaffold.

Stereocontrol in Synthesis: The synthesis of (+)-Astrophylline highlights the importance of stereocontrol. The use of enantiomerically pure starting materials and stereoselective reactions, such as the acs.orgresearchgate.net-Wittig-Still rearrangement, are critical for establishing the precise stereochemistry of the molecule chemfaces.comnih.govacs.org.

Scaffold Modification: While specific examples of regioselective functionalization of the pre-formed this compound scaffold are not detailed in the provided search results, the synthetic strategies employed in its total synthesis (e.g., metathesis, Wittig-Still rearrangement) inherently involve controlled functionalization of precursor molecules to build the this compound framework. This suggests that similar controlled functionalization techniques could be applied to existing this compound derivatives to create new analogs.

Advanced Reaction Methodologies for Derivatization

The synthesis of this compound and its potential derivatives relies on advanced organic synthesis methodologies that offer efficiency, stereocontrol, and versatility.

Metathesis Reactions: Ruthenium-catalyzed olefin metathesis, specifically ring-closing ring-opening ring-closing metathesis, has been identified as a key advanced methodology for constructing the bis-piperidyl framework of this compound chemfaces.comnih.govacs.orgresearchgate.net. This technique is known for its utility in forming carbon-carbon double bonds and complex cyclic structures researchgate.net.

Rearrangement Reactions: The acs.orgresearchgate.net-Wittig-Still rearrangement is another significant methodology employed. It allows for the stereocontrolled generation of specific configurations, such as the 1,2-trans arrangement in cyclopentene intermediates, which is crucial for building stereochemically defined molecules like this compound chemfaces.comnih.govacs.orgsci-hub.se. This reaction is recognized for its stereoselectivity in organic synthesis sci-hub.se.

Total Synthesis Pathways: The development of a 13-step total synthesis pathway for (+)-Astrophylline demonstrates the application of a sequence of reactions designed for efficiency and control, starting from readily available chiral precursors chemfaces.comnih.govacs.org.

Advanced Spectroscopic and Analytical Characterization in Synthesis

Application of Advanced NMR Techniques for Synthetic Intermediate and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into molecular structure. In the synthesis of Astrophylline, advanced NMR techniques, including high-field ¹H NMR and ¹³C NMR, were crucial for characterizing numerous synthetic intermediates and confirming the structure of the final product. These techniques allow for the detailed analysis of the chemical environment of atomic nuclei, providing information about connectivity, stereochemistry, and functional groups nih.govbceln.ca.

During the synthesis, ¹H NMR spectroscopy, typically performed at 500 MHz, was used to monitor reaction progress and assess the stereochemical integrity of intermediates. For instance, the stereochemical information from starting materials was confirmed to be transferred to products in key metathesis reactions, as determined by ¹H NMR spectroscopy acs.org. Furthermore, NMR data was instrumental in confirming the stereoselective generation of specific configurations, such as the 1,2-trans configuration of cyclopentene (B43876) intermediates, with assessments of diastereomeric excess (de) often exceeding 98% acs.org. ¹³C NMR spectroscopy, operating at higher field strengths (e.g., 125.8 MHz), provided complementary information by elucidating the carbon backbone of molecules, confirming the presence and type of carbon atoms (e.g., quaternary carbons, methylene (B1212753) groups, methine carbons) acs.org. The detailed analysis of chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allowed researchers to unambiguously assign structures to complex intermediates, thereby validating the synthetic route acs.orgresearchgate.net.

Table 1: Representative NMR Characterization Data for a Synthetic Intermediate

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Intermediate) |

| ¹H NMR (500 MHz, CDCl₃) | ||||

| H-1 | 1.44 | s | - | tert-butyl group |

| H-2 | 1.63 | m | - | CH₂ |

| H-3 | 2.48 | br s | - | NH (broad) |

| H-4 | 2.68 | dt | 15, 8 | CH₂ |

| H-5 | 3.77 | m | - | CH₂ |

| H-6 | 4.65 | m | - | CH |

| H-7a | 5.09−5.15 | m | - | CH₂ (vinyl) |

| H-7b | 5.43 | m | - | CH₂ (vinyl) |

| H-8a | 5.77−5.86 | m | - | CH (vinyl) |

| H-8b | 5.97 | m | - | CH (vinyl) |

| ¹³C NMR (125.8 MHz, CDCl₃) | ||||

| C-1 | 28.3 | CH₃ | - | tert-butyl methyls |

| C-2 | 39.0 | CH₂ | - | |

| C-3 | 48.2 | CH₂ | - | |

| C-4 | 60.9 | CH | - | |

| C-5 | 74.8 | CH | - | |

| C-6 | 79.8 | Cq | - | Quaternary carbon |

| C-7 | 115.4 | CH₂ | - | Vinyl CH₂ |

| C-8 | 133.3 | CH | - | Vinyl CH |

| C-9 | 135.4 | CH | - | Vinyl CH |

| C-10 | 136.1 | CH | - | Vinyl CH |

| C-11 | 155.1 | Cq | - | Quaternary carbon (ester) |

Note: This data is representative of a key intermediate characterized during the synthesis, as detailed in the literature acs.org.

Mass Spectrometry in Elucidating Reaction Intermediates and Products

Mass Spectrometry (MS) is a critical analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing essential information about the molecular weight and elemental composition of compounds americanpharmaceuticalreview.comnih.gov. In the context of this compound synthesis, MS, particularly High-Resolution Mass Spectrometry (HRMS), played a vital role in confirming the identity and molecular formula of synthesized intermediates and, ultimately, the target molecule.

Low-Resolution Mass Spectrometry (LRMS), often employing Electron Ionization (EI), was used to obtain initial mass spectral data, providing molecular ion peaks ([M⁺]) and fragmentation patterns characteristic of specific functional groups and structural motifs acs.org. These fragmentation patterns serve as a fingerprint, aiding in the identification of intermediates and the confirmation of structural integrity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of a molecule, thereby allowing for the calculation of its elemental composition. This precision is crucial for distinguishing between compounds with similar nominal masses but different molecular formulas. For example, HRMS was used to confirm the calculated mass for intermediate compounds, providing strong evidence for their successful synthesis and structural assignment acs.org. When coupled with chromatographic separation techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), MS becomes a powerful tool for both qualitative and quantitative analysis, enabling the detection and identification of compounds within complex mixtures americanpharmaceuticalreview.commdpi.com.

Table 2: Representative Mass Spectrometry Data for a Synthetic Intermediate

| Ion Type | m/z Value (%) | Formula Assignment | Description |

| LRMS (EI) | 239 ([M⁺], <1) | C₁₃H₂₁NO₃ | Molecular ion peak |

| LRMS (EI) | 183 (38) | - | Fragment ion |

| LRMS (EI) | 165 (54) | - | Fragment ion |

| HRMS | 239.1522 | C₁₃H₂₁NO₃ | Exact mass confirmation |

Note: This data is representative of a key intermediate characterized during the synthesis, as detailed in the literature acs.org.

Chromatographic Methods for Purification and Purity Assessment in Synthetic Pathways

Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of compounds throughout a synthetic sequence. In the synthesis of this compound, various chromatographic methods were employed to separate reaction products from starting materials, byproducts, and catalysts, ensuring the high purity required for subsequent steps and final product isolation.

Column Chromatography , particularly flash chromatography , was extensively used for the purification of crude reaction mixtures. This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (solvent system). By carefully selecting the solvent polarity, researchers could effectively isolate desired intermediates, such as compounds 6a, 14, 15, and 16, from complex mixtures, often yielding colorless oils with high purity acs.org.

Thin-Layer Chromatography (TLC) served as an essential tool for monitoring the progress of reactions and for optimizing purification conditions. TLC allows for rapid qualitative analysis of reaction mixtures, enabling chemists to determine when a reaction has reached completion and to identify the optimal solvent systems for column chromatography acs.org.

Beyond these common methods, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are broadly utilized in pharmaceutical and phytochemical analysis for both qualitative and quantitative assessments mdpi.com. HPLC, in particular, offers high sensitivity and accuracy for analyzing bioactive compounds and is often coupled with detectors like UV-Vis or Mass Spectrometry for comprehensive analysis mdpi.comjconsortium.com. While specific details on HPLC or GC for this compound's final purification are not extensively detailed in the provided snippets, the general principles of these techniques underpin the rigorous purity standards required in complex organic synthesis. The selection of appropriate chromatographic resins and methods, considering factors like particle size and selectivity, is critical for achieving efficient separation and high purity jconsortium.comcytivalifesciences.comaatbio.com.

Future Perspectives in Astrophylline Research

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of complex natural products like (+)-astrophylline continues to drive innovation in synthetic organic chemistry. The first total synthesis of (+)-astrophylline was a significant achievement, demonstrating a highly efficient and stereoselective route. nih.govacs.org This synthesis utilized powerful key rearrangements to construct the challenging bis-piperidine skeleton of the natural product. acs.org

A cornerstone of this synthetic strategy was a novel ruthenium-catalyzed tandem ring rearrangement metathesis (RRM) reaction. nih.govacs.org This key step, starting from a carbocyclic olefin, efficiently established the stereochemically defined bis-piperidyl core of astrophylline. nih.govacs.org The catalyst, likely a Grubbs-type ruthenium catalyst, facilitated a complex cascade involving a ring-closing, ring-opening, and a second ring-closing metathesis. nih.gov

Future developments in this area may focus on refining these catalytic systems to improve efficiency and reduce the number of synthetic steps. Research into new generations of metathesis catalysts could offer even greater control and broader substrate scope. mdpi.com Furthermore, the development of catalytic enantioselective methods for key bond formations could provide more direct access to the chiral core of this compound, potentially circumventing the need for chiral starting materials. nih.gov

Table 1: Key Reactions in the Total Synthesis of (+)-Astrophylline

| Reaction Type | Purpose in Synthesis | Catalyst/Reagent Family |

|---|---|---|

| Ring Rearrangement Metathesis (RRM) | Construction of the bis-piperidyl skeleton | Ruthenium-based catalysts |

| acs.orgacs.org-Wittig-Still Rearrangement | Stereocontrolled formation of the 1,2-trans cyclopentene (B43876) intermediate | Organolithium reagents |

Computational Chemistry Approaches to Reaction Mechanism Understanding

Understanding the intricate mechanisms of complex organic reactions is crucial for optimizing existing synthetic routes and designing new ones. Computational chemistry has emerged as an indispensable tool for providing detailed insights into reaction pathways, transition states, and energy profiles that are often difficult to probe experimentally. grnjournal.usresearchgate.net Methods like Density Functional Theory (DFT) allow for the accurate calculation of molecular structures and energies, helping to elucidate reaction mechanisms at the molecular level. grnjournal.usarxiv.org

In the context of this compound synthesis, computational studies could be pivotal in understanding the novel ruthenium-catalyzed tandem ring rearrangement metathesis (RRM). nih.gov Modeling this complex cascade would allow researchers to map the potential energy surface (PES), identifying the lowest energy pathways and rationalizing the observed stereoselectivity. researchgate.netscielo.br Such studies can reveal the precise role of the catalyst, the structure of key intermediates, and the energetic barriers of each step in the ring-closing, ring-opening, and ring-closing sequence. scielo.br

Furthermore, computational analysis of the acs.orgacs.org-Wittig-Still rearrangement could explain the high degree of stereocontrol achieved in the synthesis. nih.gov By modeling the transition state, chemists can understand the steric and electronic factors that favor the formation of the desired 1,2-trans configuration on the cyclopentene ring. uva.es

These computational insights are not merely academic; they provide a rational basis for catalyst modification and reaction condition optimization. researchgate.netscielo.br By understanding the mechanism, researchers can design more efficient catalysts or select substrates that are better suited for the transformation, ultimately leading to more practical and scalable syntheses of this compound and its analogues. nih.gov

Potential for Bio-inspired Synthesis and Chemoenzymatic Approaches

Nature provides a blueprint for the efficient construction of complex molecules. Bio-inspired synthesis seeks to mimic these biosynthetic pathways to develop concise and elegant laboratory syntheses. d-nb.info This approach often involves cascade reactions where multiple bonds and stereocenters are formed in a single operation, drastically improving synthetic efficiency. d-nb.info For a molecule like this compound, a bio-inspired strategy might envision a convergent route where the two piperidine (B6355638) rings are coupled in a late-stage, biomimetic transformation.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers another promising avenue for future this compound research. nih.govmdpi.com Enzymes can catalyze reactions with exceptional levels of stereoselectivity, often under mild, environmentally friendly conditions. mdpi.comnih.gov This is particularly advantageous for constructing the specific stereocenters found in this compound.

Potential applications in this compound synthesis could include:

Kinetic Resolution: Using enzymes like lipases or proteases to resolve racemic intermediates, providing enantiomerically pure building blocks for the synthesis. mdpi.com

Asymmetric Reduction/Oxidation: Employing oxidoreductases to set key stereocenters, such as the chiral centers on the piperidine rings.

C-N Bond Formation: Utilizing enzymes to catalyze the formation of the piperidine rings or the final amide bond linkage. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (+)-Astrophylline |

| (+)-(1R,4S)-4-hydroxycyclopent-2-enyl acetate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.